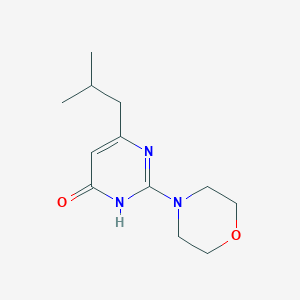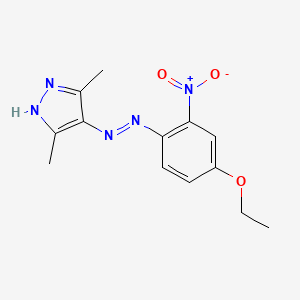
1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring, a four-membered nitrogen-containing ring, and a piperazine ring, a six-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling of Azetidine and Piperazine Rings: The final step involves coupling the azetidine and piperazine rings under specific reaction conditions, such as using a base like DBU and a solvent like THF.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the azetidine or piperazine rings are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of GABA receptors, influencing neurotransmission and exhibiting potential therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-11(2,3)14-6-4-13(5-7-14)10-8-12-9-10;;;/h10,12H,4-9H2,1-3H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFMUKMCJQYHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C2CNC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-4-oxobutanoate](/img/structure/B2838797.png)
![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)




![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2838810.png)
![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2838813.png)
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/new.no-structure.jpg)
![2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine](/img/structure/B2838816.png)



